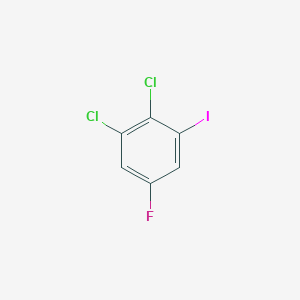

1,2-Dichloro-5-fluoro-3-iodobenzene

説明

Significance of Polyhalogenated Benzene (B151609) Architectures as Versatile Building Blocks

Polyhalogenated benzene architectures are particularly valuable in organic chemistry as they serve as versatile starting materials for the construction of more complex molecules. The presence of multiple halogen atoms on the benzene ring offers several strategic advantages. Each halogen atom can act as a handle for selective chemical transformations, such as cross-coupling reactions, allowing for the stepwise and controlled introduction of various functional groups. This site-selectivity is a cornerstone of modern synthetic chemistry, enabling the efficient construction of intricate molecular frameworks from relatively simple, halogenated precursors.

The diverse reactivity of different halogens (fluorine, chlorine, bromine, and iodine) on the same aromatic ring allows for orthogonal chemistry, where one type of carbon-halogen bond can be selectively reacted while others remain intact. This differential reactivity is fundamental to the synthesis of complex, unsymmetrical biaryl systems, which are prevalent in pharmaceuticals and materials science. mdpi.com For instance, the carbon-iodine bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine and carbon-chlorine bonds, with the carbon-fluorine bond being the least reactive.

Overview of Strategic Research Directions in the Functionalization of Halogenated Aromatic Compounds

Current research in the functionalization of halogenated aromatic compounds is focused on developing more efficient, selective, and sustainable synthetic methods. A major area of investigation is the direct C-H functionalization of arenes, which aims to form new bonds directly on the aromatic ring without the need for pre-installed halogen "handles". nih.gov However, achieving regioselectivity in these reactions is a significant challenge. nih.gov

Consequently, the use of halogenated arenes remains a primary strategy. Key research directions include:

Metal-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a powerful method for creating carbon-carbon bonds. mdpi.com Research is ongoing to develop more active and robust catalysts, including those based on earth-abundant metals like copper and nickel, to replace precious metal catalysts such as palladium. mdpi.com

One-Pot Borylation/Cross-Coupling Sequences: To streamline synthetic processes, researchers are developing one-pot procedures where a halogenated arene is first converted into an aryl boronic ester and then subsequently used in a Suzuki coupling reaction without isolation of the intermediate. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for the functionalization of aryl halides. acs.org This approach can be used for various transformations, including hydroxylation and etherification, under ambient conditions. acs.org

Halogen Bonding: The ability of halogen atoms to act as halogen bond donors is being explored to direct and control chemical reactions. nih.gov This noncovalent interaction can influence the conformation of molecules and the selectivity of synthetic transformations. nih.gov

Specific Research Context of 1,2-Dichloro-5-fluoro-3-iodobenzene within Polyhalogenated Benzene Chemistry

Within the vast landscape of polyhalogenated benzenes, this compound stands out due to its unique substitution pattern. This compound possesses four different halogen substituents, each with distinct electronic properties and reactivities. The presence of chlorine, fluorine, and iodine on the same benzene ring makes it a highly versatile building block for the synthesis of complex, polysubstituted aromatic compounds.

The iodine atom is the most reactive site for transformations like Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a functional group at the 3-position. The chlorine atoms are less reactive and can be functionalized in subsequent steps using more forcing reaction conditions or different catalytic systems. The fluorine atom is generally the most inert to typical cross-coupling conditions, but its strong electron-withdrawing nature significantly influences the reactivity of the other positions on the ring.

This differential reactivity makes this compound a valuable substrate for sequential, site-selective functionalization, enabling the synthesis of precisely substituted aromatic structures that would be difficult to access through other methods. Its utility is particularly evident in the construction of pharmaceutical intermediates and advanced materials where precise control over the substitution pattern is critical for function.

Properties of this compound

| Property | Value |

| CAS Number | 1806280-18-1 chemscene.com |

| Molecular Formula | C₆H₂Cl₂FI chemscene.com |

| Molecular Weight | 290.89 g/mol chemscene.com |

| IUPAC Name | This compound |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)F)I nih.gov |

| InChI | InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H nih.gov |

| InChIKey | XOOVYHNHQRYCCG-UHFFFAOYSA-N nih.gov |

特性

IUPAC Name |

1,2-dichloro-5-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGHVFMJTPWBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Reactivity and Regioselectivity of 1,2 Dichloro 5 Fluoro 3 Iodobenzene

Electronic and Steric Factors Governing Reaction Pathways and Selectivity

The reactivity of 1,2-dichloro-5-fluoro-3-iodobenzene is a nuanced interplay of electronic and steric effects imposed by its halogen substituents. Electronically, all halogen atoms are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs that can participate in resonance, which can influence the orientation of incoming groups, although this effect is generally weaker for halogens than for other substituents.

The primary determinant of regioselectivity in many reactions of polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds. The C–I bond is the weakest and most polarizable among the carbon-halogen bonds present in the molecule, making the iodine atom the most susceptible to oxidative addition in transition metal-catalyzed reactions and to metal-halogen exchange. sci-hub.stnih.gov Following iodine, the C–Cl bonds are the next most reactive, while the C–F bond is the strongest and generally considered the most inert to cleavage. sci-hub.st

Steric hindrance also plays a crucial role. The iodine atom at the C3 position is flanked by two chlorine atoms at the C1 and C2 positions, creating a sterically congested environment. This crowding can influence the approach of bulky reagents and catalysts, potentially favoring reactions at less hindered sites. Conversely, the fluorine atom at the C5 position is sterically less encumbered. The interplay of these electronic and steric factors is critical in directing the outcome of a given transformation, allowing for the potential for high regioselectivity under carefully controlled conditions.

Mechanistic Studies of Halogen Activation and Transformation

Understanding the mechanisms by which the different halogen atoms in this compound are activated is fundamental to developing selective functionalization strategies.

The selective cleavage of a specific carbon-halogen bond is the cornerstone of functionalizing polyhalogenated compounds. The general order of reactivity for halogen leaving groups in many synthetically important reactions, such as palladium-catalyzed cross-couplings, is I > Br > OTf >> Cl > F. sci-hub.st This trend is directly related to the bond dissociation energies, with the C-I bond being the weakest and therefore the most readily cleaved.

In the context of this compound, this reactivity hierarchy strongly predicts that reactions involving metal insertion or exchange will occur preferentially at the C-I bond. This allows for the selective introduction of a wide range of substituents at the C3 position while leaving the two C-Cl bonds and the C-F bond intact. Achieving selective cleavage of the C-Cl bonds in the presence of the C-I bond would be challenging and would likely require specialized catalytic systems or reaction conditions that can overcome the inherent reactivity difference. The C-F bond, being the strongest, is typically unreactive under conditions used for C-I and C-Cl bond functionalization, making it a reliable spectator group in many transformations. sci-hub.st

Transition metal catalysis, particularly with palladium, is a powerful tool for the functionalization of aryl halides. sci-hub.st In the case of this compound, a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would proceed through a well-established catalytic cycle.

The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species. Given the reactivity trend, this step would selectively occur at the C-I bond to form a palladium(II) intermediate. This intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), where the organic group from the organometallic reagent replaces the iodide on the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled, regenerating the palladium(0) catalyst and forming the new C-C bond at the C3 position of the benzene (B151609) ring. The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these steps.

Metal-halogen exchange is another fundamental method for activating aryl halides, most commonly employing organolithium or Grignard reagents. clockss.org The mechanism of these reactions can be complex and may proceed through either a polar (nucleophilic) or a radical pathway, or a combination of both.

In a polar mechanism, the organometallic reagent acts as a nucleophile, attacking the halogen atom and forming a transient "ate" complex. This complex then collapses to form the new organometallic species and the alkyl halide by-product. The rates of this exchange generally follow the trend I > Br > Cl, consistent with the polarizability and electrophilicity of the halogen atom. nih.gov

Alternatively, a single-electron transfer (SET) mechanism can operate, particularly with more sterically hindered or electron-poor aryl halides. In this pathway, an electron is transferred from the organometallic reagent to the aryl halide, generating a radical anion which then fragments to an aryl radical and a halide anion. The aryl radical can then be trapped by the organometallic reagent to form the desired product. The balance between these two pathways can be influenced by factors such as the solvent, temperature, and the specific organometallic reagent used. For this compound, the high electrophilicity of the iodine atom would likely favor a polar mechanism in metal-halogen exchange reactions.

Chemo- and Regioselective Functionalization Strategies for Complex Polyhalogenated Scaffolds

The predictable reactivity hierarchy of the halogens in this compound allows for the development of sequential and highly regioselective functionalization strategies. By choosing the appropriate reaction conditions and reagents, it is possible to selectively modify one position at a time.

For instance, a palladium-catalyzed cross-coupling reaction could be employed to first introduce a substituent at the C3 position via selective C-I bond activation. The resulting 3-substituted-1,2-dichloro-5-fluorobenzene could then be subjected to a second functionalization reaction under more forcing conditions to target one of the C-Cl bonds. The differentiation between the two C-Cl bonds at the C1 and C2 positions would be challenging but could potentially be achieved by exploiting subtle differences in their steric and electronic environments, possibly influenced by the nature of the newly introduced substituent at C3. Finally, the highly robust C-F bond would likely remain untouched throughout these transformations, providing a valuable fluorine-containing scaffold.

Such stepwise functionalization is a powerful approach for the construction of complex and highly substituted aromatic molecules from a single, readily available starting material. The ability to control the site of reaction with such precision is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the precise placement of substituents is critical for activity and function.

Advanced Spectroscopic and Analytical Research Methodologies for 1,2 Dichloro 5 Fluoro 3 Iodobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For derivatives of 1,2-Dichloro-5-fluoro-3-iodobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnectivity.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest. The substitution pattern leaves two protons on the aromatic ring.

The chemical shift of these protons is influenced by the electronic effects of the four halogen substituents. Halogens are electron-withdrawing groups that deshield adjacent protons, causing their signals to appear at a lower field (higher ppm value) compared to benzene (B151609) (7.3 ppm). The proton at the C-6 position is flanked by two chlorine atoms, while the proton at the C-4 position is situated between iodine and fluorine atoms. Due to the differing electronegativity and anisotropy effects of the surrounding halogens, these two protons are chemically non-equivalent and are expected to produce two distinct signals.

Each proton signal will appear as a multiplet due to spin-spin coupling with the other proton and with the ¹⁹F nucleus. The coupling between the two protons (H-4 and H-6) is a meta-coupling (⁴JHH), which is typically small (2-3 Hz). The coupling between the protons and the fluorine atom will be more significant. H-4 exhibits an ortho-coupling (³JHF) to the fluorine at C-5, while H-6 shows a para-coupling (⁵JHF). Ortho H-F coupling constants are generally in the range of 6-10 Hz, while para couplings are smaller. oregonstate.edu Consequently, the signal for H-4 is expected to be a doublet of doublets, and the signal for H-6 will also be a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet of Doublets (dd) | ³J(H4-F5) = 6-10 Hz, ⁴J(H4-H6) = 2-3 Hz |

| H-6 | 7.2 - 7.7 | Doublet of Doublets (dd) | ⁵J(H6-F5) = <1-2 Hz, ⁴J(H4-H6) = 2-3 Hz |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of chemically distinct carbon atoms and to gain insight into their electronic environment. For this compound, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring.

The chemical shifts are significantly influenced by the attached halogen atoms.

Carbons bonded to halogens (C-1, C-2, C-3, C-5): These carbons will be the most affected. The carbon atom bonded to fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), typically greater than 200 Hz, resulting in a doublet in a coupled spectrum. oregonstate.edu The carbons bonded to chlorine (C-1, C-2) and iodine (C-3) will also have characteristic chemical shifts.

Protonated carbons (C-4, C-6): These carbons will show smaller C-F coupling constants (²JCF for C-4, ⁴JCF for C-6).

Quaternary Carbons: The four carbons bearing substituents (C-1, C-2, C-3, C-5) are quaternary and will typically show weaker signals compared to the protonated carbons (C-4, C-6).

The typical chemical shift range for aromatic carbons is 100-170 ppm. oregonstate.edu The exact positions of the signals can be predicted using additive models or computational methods, but definitive assignment requires 2D NMR techniques.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-1 (C-Cl) | 130 - 140 | Small (³JCF) |

| C-2 (C-Cl) | 130 - 140 | Small (⁴JCF) |

| C-3 (C-I) | 90 - 100 | Small (³JCF) |

| C-4 (C-H) | 115 - 125 | Medium (²JCF) |

| C-5 (C-F) | 155 - 165 | Large (¹JCF > 200 Hz) |

| C-6 (C-H) | 120 - 130 | Small (⁴JCF) |

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org It offers a very wide range of chemical shifts, which minimizes the likelihood of signal overlap. huji.ac.il

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring typically falls within the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The precise shift is sensitive to the nature and position of the other substituents on the ring. The signal will be split into a multiplet due to coupling with the two aromatic protons, H-4 (ortho) and H-6 (para). This would likely result in a doublet of doublets, reflecting the different coupling constants (³JHF > ⁵JHF).

While 1D NMR provides essential information, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex, polysubstituted molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. oregonstate.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-4 and H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). oregonstate.edu An HSQC spectrum would unambiguously link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for assigning the quaternary carbons. For instance, the H-4 proton would show correlations to the quaternary carbons at C-2, C-3, and C-5. Similarly, the H-6 proton would show correlations to C-1 and C-5. By combining the information from COSY, HSQC, and HMBC, a complete and unambiguous assignment of the entire molecular framework can be achieved.

Mass Spectrometry Techniques for High-Resolution Analysis and Research Sample Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column (the GC phase). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process often causes the molecule to break apart into characteristic fragment ions.

The resulting mass spectrum provides two key pieces of information:

The Molecular Ion (M⁺): This is the peak corresponding to the intact molecule that has lost one electron. For C₆H₂Cl₂FI, the molecular ion peak would confirm the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion region will display a characteristic pattern of peaks: a main peak (M), a peak at M+2 (from one ³⁷Cl), and a smaller peak at M+4 (from two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Fragmentation Pattern: The molecular ion is often unstable and fragments in predictable ways. The bonds to the large and relatively weakly bound iodine atom are particularly susceptible to cleavage. Common fragmentation pathways for haloaromatics include the loss of a halogen atom or a hydrogen halide molecule. whitman.edumiamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Identity of Fragment | Notes |

| 306 | [C₆H₂³⁵Cl₂FI]⁺ | Molecular ion (M⁺). Will be accompanied by M+2 and M+4 peaks. |

| 179 | [C₆H₂³⁵Cl₂F]⁺ | Loss of an iodine radical (M - 127). A very common and expected fragmentation. |

| 144 | [C₆H₂³⁵ClF]⁺ | Loss of iodine and one chlorine radical. |

| 127 | [I]⁺ | Iodine cation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of this compound derivatives within complex matrices. This method couples the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry.

In a typical research application, a reversed-phase high-performance liquid chromatography (HPLC) system is employed to separate the components of a mixture containing various derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol, is carefully optimized to achieve efficient separation of the halogenated aromatic compounds.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. The separated molecules are ionized, and a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer (MS1). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second mass analyzer (MS2) then separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the specific derivative. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of target compounds even in the presence of co-eluting interferences.

LC-MS/MS is key to identifying metabolites in new molecular imaging probes and can be used to analyze radiopharmaceuticals. nih.gov For instance, when synthesizing a novel derivative of this compound, LC-MS/MS can be used to monitor the reaction progress, identify the formation of byproducts, and ultimately confirm the purity of the final product. The technique's ability to provide both retention time and mass-to-charge ratio (m/z) information, along with specific fragmentation data, offers a high degree of confidence in compound identification.

It is important to note that mobile phase additives, such as formic acid, can sometimes induce in-source deiodination of iodinated aromatic compounds, which could complicate spectral interpretation. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and a Potential Derivative

| Parameter | Value |

|---|---|

| Chromatography System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Precursor Ion (this compound) | m/z 305.8 |

| Product Ions (Hypothetical) | m/z 178.9, m/z 143.9 |

| Precursor Ion (Hypothetical Amino-derivative) | m/z 280.9 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the research of this compound derivatives, providing highly accurate mass measurements that are essential for determining the elemental composition of newly synthesized compounds. Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values with accuracies in the low parts-per-million (ppm) range. researchgate.net

This high mass accuracy allows researchers to distinguish between compounds that may have the same nominal mass but different elemental formulas (isobars). For a molecule like this compound (C₆H₂Cl₂FI), the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured exact mass to the theoretical value, a unique elemental formula can be confidently assigned.

A key feature in the mass spectra of compounds containing chlorine and bromine is the presence of characteristic isotopic patterns. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A compound with two chlorine atoms, such as this compound, will exhibit a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. libretexts.org This pattern serves as a definitive indicator for the presence of two chlorine atoms in the molecule, significantly aiding in structure elucidation. HRMS can resolve these isotopic peaks, and the measured isotopic distribution can be compared to the theoretical distribution to further confirm the elemental composition.

The feasibility of determining halogen elements in organic compounds by HR-ICP-MS has been investigated, showing its capability for sub-ppm to percentage level detection. rsc.org

Table 2: Theoretical Exact Mass and Isotopic Pattern for this compound (C₆H₂Cl₂FI)

| Isotopic Peak | Elemental Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| M | C₆H₂³⁵Cl₂FI | 305.8332 | 100.0 |

| M+2 | C₆H₂³⁵Cl³⁷ClFI | 307.8303 | 65.1 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules, making it an invaluable tool for characterizing reaction intermediates in the synthesis of this compound derivatives. wikipedia.org ESI generates ions directly from a liquid solution by applying a high voltage to create an aerosol, a process that imparts minimal excess energy to the analyte molecules, thus reducing the likelihood of fragmentation. youtube.com

This gentle ionization process is advantageous when studying reaction pathways, as it allows for the detection of transient or unstable intermediates that might otherwise decompose under harsher ionization methods. wikipedia.org For example, in multi-step syntheses involving the modification of this compound, ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) or direct infusion to monitor the appearance and disappearance of intermediates over time. This provides crucial mechanistic insights and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst choice.

Researchers studying iodinated aromatic compounds must be aware of potential in-source reactions during ESI-MS analysis. It has been reported that certain mobile phase additives, particularly formic acid, can induce the deiodination of these compounds within the ESI capillary. nih.govresearchgate.net This phenomenon is dependent on the capillary voltage and can lead to the observation of ions corresponding to the deiodinated species, which could be mistaken for reaction byproducts if not carefully considered. researchgate.net Therefore, careful selection of analytical conditions is paramount to ensure that the observed mass spectra accurately reflect the composition of the reaction mixture.

Vibrational Spectroscopy for Functional Group and Bond Analysis in Research Settings

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used for the qualitative analysis of this compound and its derivatives. It provides detailed information about the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that act as a molecular fingerprint. The aromatic ring gives rise to several characteristic peaks. The C-H stretching vibrations of the two adjacent hydrogens on the benzene ring typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | Strong |

| C-Cl Stretch | Aryl-Chloride | 850 - 750 | Strong |

| C-I Stretch | Aryl-Iodide | 600 - 500 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FT-IR for the structural analysis of this compound derivatives. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from molecular vibrations. nih.gov A key difference is that Raman activity is dependent on a change in the polarizability of a bond during vibration, whereas IR activity depends on a change in the dipole moment.

This fundamental difference means that certain vibrations may be strong in Raman and weak or absent in IR, and vice versa. For halogenated benzenes, the symmetric "ring breathing" mode of the aromatic ring, where the ring expands and contracts symmetrically, is often a very strong and characteristic peak in the Raman spectrum but weak in the IR spectrum. This typically appears around 1000 cm⁻¹.

Furthermore, the vibrations of the carbon-halogen bonds (C-Cl, C-F, C-I) are readily observable in Raman spectra. Due to their high polarizability, the C-I and C-Cl bonds, in particular, often give rise to strong Raman signals at low frequencies. This makes Raman spectroscopy especially useful for confirming the presence and studying the environment of these heavier halogen substituents. The technique is widely used in pharmaceutical analysis for tasks like quality control and the development of active pharmaceutical ingredients (APIs). nih.gov The patterns of vibrational modes, including the number of Raman peaks and their positions, are highly specific to the chemical structure and can be used for definitive identification by comparison to spectral libraries. nih.gov

Table 4: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1570 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Very Strong |

| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | Medium |

| C-Cl Stretch | Aryl-Chloride | 750 - 650 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption and Emission Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within molecules like this compound. This method is based on the principle that molecules absorb light in the UV-Vis region of the electromagnetic spectrum, which promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of a substituted benzene derivative is dominated by absorptions arising from π → π* transitions within the aromatic ring. Benzene itself exhibits two primary absorption bands around 200 nm and a weaker, vibrationally-structured band near 255 nm. up.ac.za When substituents are added to the benzene ring, they can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Halogen substituents on the benzene ring act as auxochromes. Through their electron-donating resonance effect and electron-withdrawing inductive effect, they modify the energy levels of the π orbitals. Generally, halogen substitution leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene bands. cdnsciencepub.com The extent of this shift typically increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Therefore, the presence of chlorine, fluorine, and particularly iodine on the benzene ring is expected to shift the absorption maxima to longer wavelengths compared to unsubstituted benzene. The specific substitution pattern of 1,2-dichloro-5-fluoro-3-iodo will result in a unique UV-Vis spectrum that can be used for identification and quantification purposes. Theoretical studies of iodobenzene have shown that the UV spectrum contains transitions to both π* and σ* orbitals. nih.gov

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Substituted Benzenes in a Nonpolar Solvent

| Compound | Substituent(s) | λmax (nm) (Primary Band) | λmax (nm) (Secondary Band) |

|---|---|---|---|

| Benzene | -H | ~204 | ~255 |

| Chlorobenzene | -Cl | ~210 | ~265 |

| Iodobenzene | -I | ~227 | ~280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides unequivocal proof of structure, revealing key parameters such as bond lengths, bond angles, and torsional angles. The cyclic structure of benzene itself was definitively confirmed using X-ray diffraction, which demonstrated that the carbon-carbon bonds are of the same length, intermediate between a single and double bond. wikipedia.org This technique is indispensable for understanding the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For halogenated benzene derivatives, this analysis is particularly insightful for studying non-covalent interactions like halogen bonding. researchgate.netacs.org The distances and angles between the halogen atoms (I, Cl) and other electronegative atoms (F, O, N) in neighboring molecules can be precisely measured, revealing interactions that are often shorter than the sum of their van der Waals radii. researchgate.net

Table 1: Representative Crystal System Data for Halogenated Benzene Derivatives

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. researchgate.net |

| Space Group | P 21/c | A specific description of the symmetry elements present in the crystal. researchgate.net |

| a (Å) | 24.160 | Unit cell dimension along the a-axis. researchgate.net |

| b (Å) | 9.2561 | Unit cell dimension along the b-axis. researchgate.net |

| c (Å) | 10.5208 | Unit cell dimension along the c-axis. researchgate.net |

| β (°) | 99.446 | The angle between the a and c axes in a monoclinic system. researchgate.net |

| Data Collection Temp. (K) | 100 - 170 | Low temperatures are used to minimize thermal vibrations of atoms. acs.org |

Note: The data in this table are illustrative examples from studies on related halogenated compounds and represent typical parameters obtained during an X-ray crystallography experiment.

Chromatographic Separation Techniques for Research Purity Assessment and Isolation

Chromatography is a cornerstone of synthetic chemistry research, essential for both monitoring reaction progress and isolating pure compounds from complex mixtures. For derivatives of this compound, a range of chromatographic techniques are employed.

Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.orgitwreagents.com In the synthesis of this compound derivatives, TLC allows a chemist to quickly determine the extent to which starting materials have been consumed and new products have formed. libretexts.orgyoutube.com A typical TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) onto a silica gel plate. rochester.edu The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot in the reaction mixture lane indicates that the reaction is complete. libretexts.org

Once a reaction is deemed complete by TLC, column chromatography is the standard method for purifying the crude product on a preparative scale. ed.gov This technique operates on the same principles as TLC, using a stationary phase (commonly silica gel) packed into a column. scirp.org The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, separating the components based on their differential adsorption to the stationary phase. nih.govresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure desired product. This method is widely used for the purification of various iodo-aromatic compounds. google.com

Table 2: Typical Parameters for TLC and Column Chromatography

| Technique | Parameter | Typical Value/Description | Application in Research |

|---|---|---|---|

| TLC | Stationary Phase | Silica Gel HSGF-254 | Provides a polar surface for separation. acs.org |

| Mobile Phase | Hexanes:Ethyl Acetate (B1210297) (e.g., 4:1) | A low-polarity solvent system to elute non-polar to moderately polar compounds. acs.orglibretexts.org | |

| Visualization | UV light (254 nm), KMnO₄ stain | Methods to see the separated spots on the plate. ed.gov | |

| Column Chromatography | Stationary Phase | Silica Gel (200-300 mesh) | Standard stationary phase for purification of organic compounds. acs.org |

| Eluent | Petroleum Ether/Ethyl Acetate Gradient | A gradient of increasing polarity is often used to elute compounds with different polarities. scirp.org |

For higher resolution separations and more precise purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

Analytical HPLC and GC are used to determine the purity of a research sample with high accuracy. HPLC separates components in a liquid mobile phase, making it suitable for a wide range of non-volatile compounds. The separation of closely related halogenated aromatic compounds can be challenging, sometimes requiring specialized columns like Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) phases to exploit different pi-pi interactions. chromforum.org GC is ideal for volatile and thermally stable compounds. A sample is vaporized and passed through a column with a gaseous mobile phase. The purity of reaction mixtures and final products can be analyzed by these methods, often coupled with a mass spectrometer (GC-MS or LC-MS) to confirm the identity of the components. nih.govgoogle.com

Preparative HPLC is a powerful tool for isolating highly pure samples of a target compound or its impurities, often when column chromatography fails to provide adequate separation. rssl.com While analytical HPLC uses small columns and sample injections to assess purity, preparative HPLC uses larger columns to handle significant quantities of material. rssl.comwaters.com This technique is particularly valuable for obtaining pristine samples for subsequent structural elucidation by methods like NMR or for biological screening. nih.gov Mass-directed purification, where a mass spectrometer detector is used to trigger fraction collection, ensures that only the compound with the correct molecular weight is isolated. waters.com

Table 3: Advanced Chromatography Techniques and Applications

| Technique | Column Type (Example) | Detector | Application for this compound |

|---|---|---|---|

| Analytical HPLC | C18 Reverse-Phase, PFP | UV-Vis, Diode Array Detector (DAD) | High-resolution purity assessment of final products and synthetic intermediates. chromforum.org |

| Preparative HPLC | Larger dimension C18 or PFP | UV-Vis, Mass Spectrometer (MS) | Isolation of highly pure research samples or characterization of minor impurities. nih.govwaters.com |

| Analytical GC | Capillary column (e.g., DB-5) | Flame Ionization Detector (FID), MS | Purity analysis of volatile intermediates and final products; detection of residual solvents. researcher.life |

Computational Chemistry and Theoretical Studies on 1,2 Dichloro 5 Fluoro 3 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 1,2-dichloro-5-fluoro-3-iodobenzene. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. This information is crucial for predicting its reactivity.

Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution on the molecule's surface. For this compound, this map would highlight the electron-deficient (positive potential) and electron-rich (negative potential) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. The iodine atom, due to its polarizability, often exhibits a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge on each atom, revealing the inductive effects of the halogen substituents.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -8.95 eV | Indicates electron-donating ability |

| LUMO Energy | -1.23 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.72 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.54 D | Measures the overall polarity of the molecule |

Note: The data in this table is illustrative and based on typical values for similar halogenated benzenes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its conformational preferences and, more importantly, its interactions with other molecules. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations can be used to:

Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can reveal how molecules of this compound pack together and what types of non-covalent interactions dominate. These interactions include van der Waals forces, dipole-dipole interactions, and halogen bonding.

Study Solvation: By simulating the compound in various solvents, one can understand its solvation thermodynamics and the structure of the solvent shell around it. This is crucial for predicting its solubility and behavior in solution-phase reactions.

Probe Conformational Flexibility: Although the benzene (B151609) ring is rigid, simulations can explore the rotational barriers of any potential side chains or the vibrational modes of the molecule.

Prediction of Site- and Regioselectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting the outcome of organic reactions involving polysubstituted aromatic compounds like this compound. The different halogen substituents (F, Cl, I) create a complex electronic and steric environment, making it challenging to predict where a reaction will occur.

Theoretical methods can predict site- and regioselectivity by:

Calculating Fukui Functions: These functions, derived from DFT, indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They can identify the most nucleophilic and electrophilic sites in the molecule.

Modeling Reaction Intermediates: For reactions like electrophilic aromatic substitution, the stability of the possible sigma-complex intermediates (arenium ions) can be calculated. The most stable intermediate corresponds to the major product isomer.

Analyzing Steric Hindrance: The steric bulk of the different halogen atoms can be quantified to predict which positions on the aromatic ring are most accessible to incoming reagents.

Table 2: Predicted Regioselectivity for Electrophilic Nitration

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

| C4 | 0.0 | Yes |

| C6 | +2.5 | No |

Note: This table presents a hypothetical outcome for the nitration of this compound, illustrating how computational data can predict regioselectivity. The position numbering assumes the iodine is at C3.

Reaction Mechanism Elucidation Through Computational Modeling

Beyond predicting the outcome of a reaction, computational modeling can provide a detailed, step-by-step picture of the reaction mechanism. This involves mapping the potential energy surface of the reaction, which includes the reactants, products, transition states, and any intermediates.

For reactions involving this compound, computational modeling can:

Identify Transition State Structures: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can determine the geometry and energy of these fleeting structures.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the feasibility and rate of a reaction.

Investigate Reaction Pathways: For reactions with multiple possible pathways, computational modeling can determine the most energetically favorable route.

Development of Predictive Tools and Machine Learning Approaches for Halogenated Aromatics

The large number of possible halogenated aromatic compounds makes it impractical to study each one individually through extensive quantum chemical calculations. This has led to the development of predictive tools and machine learning (ML) models. fnasjournals.com

These approaches leverage existing data to build models that can quickly and accurately predict the properties and reactivity of new compounds. nih.gov For a molecule like this compound, these tools could be used to:

Predict Physicochemical Properties: Properties like boiling point, vapor pressure, and solubility can be estimated using Quantitative Structure-Property Relationship (QSPR) models.

Estimate Toxicity and Environmental Fate: Machine learning models can predict the potential toxicity and environmental persistence of halogenated compounds based on their molecular structure. mdpi.com

Accelerate Catalyst Discovery: For reactions involving this compound, ML can be used to screen potential catalysts and predict their effectiveness.

The development of these predictive tools relies on large datasets of experimental and computational data for a wide range of halogenated aromatics. fnasjournals.com As more data becomes available, the accuracy and predictive power of these models will continue to improve.

Applications of 1,2 Dichloro 5 Fluoro 3 Iodobenzene and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Precursors for Building Complex Molecular Architectures

The strategic placement of iodo, chloro, and fluoro substituents on the benzene (B151609) ring of 1,2-dichloro-5-fluoro-3-iodobenzene allows for its use as a foundational element in the synthesis of intricate organic molecules. The significant difference in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) is a key feature that can be exploited for regioselective functionalization. This hierarchy in reactivity enables the iodine atom to be selectively targeted in cross-coupling reactions, leaving the chlorine and fluorine atoms untouched for subsequent transformations. This step-wise approach is fundamental to building complex structures with a high degree of control over the final arrangement of substituents.

While direct examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various advanced materials and pharmaceutical intermediates. The principles of its reactivity are well-established through studies on analogous polyhalogenated aromatic compounds.

Intermediates in the Synthesis of Functionally Diverse Organic Compounds

The ability to selectively functionalize the different halogen positions makes this compound and its derivatives valuable intermediates in the synthesis of a wide array of organic compounds.

Construction of Substituted Carbocyclic and Heterocyclic Systems

The carbon-iodine bond in this compound is the most labile and, therefore, the primary site for initial synthetic modifications. This feature is particularly useful in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. These resulting arylalkynes are versatile intermediates that can be further elaborated into a variety of carbocyclic and heterocyclic systems through cyclization reactions.

For instance, a general strategy for the synthesis of substituted carbazoles and dibenzofurans involves the coupling of ortho-iodoanilines or ortho-iodophenols with other aromatic partners, followed by an intramolecular cyclization. bldpharm.com While not directly employing this compound, this methodology highlights how an iodo-substituted aromatic can be a key component in the formation of complex heterocyclic frameworks. The chlorine and fluorine atoms on the benzene ring of this compound would remain as points for further diversification of the final heterocyclic product.

Table 1: Potential Reactions for Carbocyclic and Heterocyclic Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Substituted Arylalkyne |

| Intramolecular Cyclization | Arylalkyne derivative | - | Various (e.g., Au, Pt catalysts) | Substituted Carbocycle/Heterocycle |

Synthesis of Biaryl and Polyaryl Compounds

The synthesis of biaryl and polyaryl compounds is a cornerstone of modern organic chemistry, with applications in materials science, liquid crystals, and as ligands for catalysis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and iodoarenes are excellent substrates.

The iodine atom of this compound can be selectively coupled with a variety of arylboronic acids or their derivatives in the presence of a palladium catalyst and a base. This reaction would yield a dichlorofluoro-substituted biaryl compound, which can be further functionalized at the less reactive chloro positions in subsequent cross-coupling reactions under more forcing conditions. This sequential cross-coupling strategy allows for the controlled assembly of complex polyaryl structures.

A study on the related compound, 1-bromo-3-chloro-5-iodobenzene, demonstrated its use in the synthesis of 1,3,5-trisarylbenzenes via sequential Suzuki cross-coupling reactions. The more reactive C-I bond is addressed first, followed by the C-Br bond, showcasing the principle of differential halogen reactivity in building polyaryl systems.

Table 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

| Reactant 1 | Coupling Partner | Catalyst/Base | Product Class |

| This compound | Arylboronic acid | Palladium catalyst / Base (e.g., K₂CO₃) | Biaryl Compounds |

Strategies for Directed Derivatization Towards Specific Synthetic Targets

The primary strategy for the directed derivatization of this compound hinges on the predictable and sequential reactivity of its halogen substituents.

The initial and most facile reaction is the substitution of the iodine atom. This is typically achieved through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or Buchwald-Hartwig amination (with amines). The choice of reaction partner dictates the nature of the substituent introduced at the 3-position.

Following the functionalization of the iodo position, the two chlorine atoms at the 1- and 2-positions become the next targets for derivatization. These C-Cl bonds are significantly more stable than the C-I bond and require more forcing reaction conditions (e.g., higher temperatures, stronger bases, more active catalyst systems) to undergo cross-coupling. This difference in reactivity allows for a high degree of control. It is also possible that the two chlorine atoms exhibit different reactivities due to their electronic and steric environment, potentially allowing for selective functionalization of one over the other.

The carbon-fluorine bond is the strongest and generally remains intact throughout these transformations, providing a stable fluorine substituent in the final product. This is often desirable as the incorporation of fluorine can significantly modulate the biological and material properties of a molecule.

Another potential strategy for derivatization is through directed ortho-lithiation. The fluorine atom can act as a directing group for lithiation at the adjacent position. However, in the case of this compound, the presence of other halogens and the acidic proton between the two chlorine atoms complicates the regioselectivity of such a reaction.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | AlCl₃, Cl₂, 1,2-dichlorobenzene | 65–75 | |

| 2 | SOCl₂, DMF (catalytic) | 80–85 | |

| 3 | I₂, HNO₃, 60°C | 70 |

Advanced: How can regioselectivity challenges be addressed when introducing multiple halogen substituents?

Methodological Answer:

Regioselectivity depends on directing effects and steric hindrance:

- Meta/para directors : Use electron-withdrawing groups (e.g., -NO₂) to direct halogens to specific positions .

- Steric control : Bulkier reagents favor less hindered positions (e.g., iodination at the 3-position due to steric constraints) .

- Computational modeling : Tools like Molecular Operating Environment (MOE) predict reactive sites via electron density mapping .

Basic: What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F and ¹³C NMR identify halogen positions and coupling patterns .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., ¹²⁷I signature) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (if crystals are obtainable) .

Advanced: How can computational modeling predict reactivity or stability of this compound in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies and reaction barriers for halogenation steps .

- MOE Software : Simulates steric/electronic effects to optimize reaction conditions .

- In silico degradation studies : Predict stability under varying pH/temperature using software like ACD/Percepta .

Advanced: How should researchers address contradictions in spectroscopic or synthetic yield data?

Methodological Answer:

- Systematic validation : Replicate experiments under identical conditions (e.g., solvent purity, catalyst batch) .

- Cross-referencing : Compare data with structurally analogous compounds (e.g., 2,4-Dichloro-5-fluorobenzoic acid derivatives) .

- Meta-analysis : Use platforms like the Protein Data Bank to benchmark spectral data against published standards .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Ventilation : Avoid inhalation; halogenated aromatics may release toxic fumes upon decomposition .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: What strategies mitigate byproduct formation during iodination?

Methodological Answer:

- Temperature control : Lower temperatures (≤60°C) reduce radical side reactions .

- Catalyst optimization : Use CuI or Pd catalysts to enhance selectivity .

- In situ monitoring : HPLC or TLC tracks reaction progress to terminate at optimal conversion .

Basic: How does the electronic effect of substituents influence the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Fluorine and chlorine deactivate the ring, directing incoming electrophiles to meta positions .

- Ortho/para ratios : Steric bulk of iodine favors para substitution in subsequent reactions .

Advanced: What interdisciplinary approaches enhance applications in medicinal or materials chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。